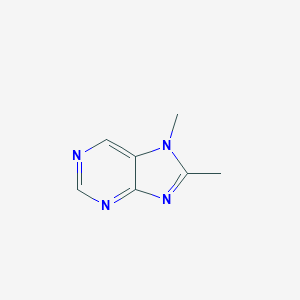

7,8-Dimethyl-7H-purine

Description

Structure

3D Structure

Properties

CAS No. |

15837-10-2 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

7,8-dimethylpurine |

InChI |

InChI=1S/C7H8N4/c1-5-10-7-6(11(5)2)3-8-4-9-7/h3-4H,1-2H3 |

InChI Key |

KOLZMRWWIPLBKG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=NC=NC=C2N1C |

Canonical SMILES |

CC1=NC2=NC=NC=C2N1C |

Synonyms |

7H-Purine, 7,8-dimethyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7,8 Dimethyl 7h Purine

Strategies for 7,8-Dimethyl-7H-purine Synthesis and Analogues

The creation of N7,C8-disubstituted purines like this compound can be achieved through two primary strategic approaches. The first involves the direct functionalization of a purine (B94841) ring system, specifically targeting the N7 and C8 positions for methylation. This path is often complicated by the inherent reactivity of the purine nucleus, which has multiple potential sites for alkylation (N1, N3, N7, and N9). ub.edu The second, more unambiguous but often more laborious approach, involves building the purine ring from either imidazole (B134444) or pyrimidine (B1678525) precursors that already contain the desired substitution pattern or are designed for specific cyclization reactions. acs.orgrsc.org These multistep methods offer greater control over the final substitution pattern, avoiding the isomeric mixtures that can result from direct alkylation. acs.org

Alkylation of the purine ring is a fundamental transformation, but achieving specific substitution at the N7 and C8 positions requires careful control of reaction conditions. Direct alkylation of a purine anion typically leads to a mixture of N7 and N9 isomers, with the N9 product often being the thermodynamically more stable and, therefore, major product. acs.orgub.edu The challenge of C8 alkylation is distinct, as it involves substitution on a carbon atom within the electron-deficient imidazole portion of the purine ring. Research has shown that in some cases, C8 substitution might be preceded by an initial electrophilic attack at the adjacent N7 position. nih.gov

Direct methylation of purine derivatives can lead to the formation of 7,8-dimethylated products, though often as part of a complex mixture. An early study on the methylation of 2-methylthiopurine (B14000332) with diazomethane (B1218177) unexpectedly yielded not only the expected N7- and N9-methylated isomers but also significant amounts of C,N-dimethylated products, which were identified as 7,8-dimethyl-2-methylthiopurine and 8,9-dimethyl-2-methylthiopurine. researchgate.net This finding suggests that under certain conditions, diazomethane can methylate both a nitrogen and the C8 carbon of the purine core. Further investigation indicated that C8 methylation might occur before N-methylation. researchgate.net

Another common methylating agent, dimethyl sulfate, has been used in a non-aqueous medium (dimethylacetamide) for the direct methylation of simple purines like guanine (B1146940) and xanthine (B1682287), which resulted in the formation of 7,9-dimethylpurine betaines. acs.org While this demonstrates methylation at N7, it also involves the N9 position, highlighting the challenge of achieving selective N7,C8-dimethylation.

| Reagent | Substrate | Products | Observations |

| Diazomethane | 2-Methylthiopurine | 9-methyl-2-methylthiopurine (major), 7-methyl isomer, 7,8-dimethyl-2-methylthiopurine , 8,9-dimethyl-2-methylthiopurine | Unexpected C8-methylation occurred alongside N-methylation. researchgate.net |

| Dimethyl sulfate | Guanine, Xanthine | 7,9-dimethylpurine betaines | Methylation occurred at both N7 and N9 positions. acs.org |

| Methyl iodide | 2'-Deoxyguanosine | 2'-deoxy-1-methylguanosine | Methylation occurred at the N1 position in the presence of K2CO3. acs.org |

Achieving regioselectivity in purine alkylation is a significant area of research. Directing substituents to the N7 position over the more common N9 position often requires specific strategies. One effective method involves the use of bulky or specialized protecting groups at the N9 position, which sterically hinders alkylation at that site and favors reaction at N7. Subsequently, the N9 protecting group is removed. For instance, purines protected at N9 with a p-methoxybenzyl group can be selectively methylated at N7 using trimethyl-oxonium borofluorate in a 2,2,2-trifluoroethanol (B45653) solvent. rsc.org

Another powerful strategy for regioselective N7-alkylation involves the reaction of N-trimethylsilylated purines with an alkyl halide, catalyzed by a Lewis acid such as SnCl4. nih.govacs.org This method was developed for the introduction of tert-alkyl groups at the N7 position of 6-substituted purines and demonstrates high regioselectivity under kinetically controlled conditions. nih.govacs.org While this specific method failed for primary alkyl halides like methyl iodide, it establishes a principle for controlling regioselectivity through the manipulation of reaction pathways. acs.org The choice of solvent, base, and alkylating agent can also influence the N7/N9 ratio in direct alkylation reactions. ub.edu

Constructing the purine ring from monocyclic precursors provides an unambiguous route to specifically substituted derivatives, avoiding the regioselectivity issues of direct alkylation. acs.org This approach involves the cyclization of either an appropriately substituted imidazole to form the pyrimidine ring or, more commonly, the cyclization of a substituted pyrimidine to form the imidazole ring. mdpi.comrsc.org

The synthesis of purines from imidazole precursors is a well-established, albeit less common, strategy than the pyrimidine-based route. yu.edu.jo This method typically starts with a 4,5-disubstituted imidazole, most often a 4-amino-5-carboxamidoimidazole or a 4-amino-5-cyanoimidazole. The final pyrimidine ring is formed by cyclization with a reagent that provides the remaining C2 and N1 or N3 atoms of the purine ring.

A modern approach to N7-substituted purines starts from 4-nitroimidazole. mdpi.comresearchgate.net Methodologies such as the Vicarious Nucleophilic Substitution of Hydrogen (VNS) allow for the introduction of functional groups at the C5 position. These intermediates can then be converted into 4-aminoimidazole-5-carbaldehyde oximes. Condensation of the amino group with an orthoester, followed by cyclocondensation with ammonia, successfully closes the pyrimidine ring to yield the desired 7-substituted purine system. mdpi.comyu.edu.jo To obtain an 8-methyl derivative, the synthesis would require an imidazole precursor already containing a methyl group at the corresponding position.

| Starting Material | Key Intermediate | Cyclization Reagent | Product Type |

| 4-Nitroimidazole | 4-Amino-1-substituted-1H-imidazole-5-carbaldehyde oxime | Triethyl orthoformate, then ammonia | 7-Substituted purines mdpi.comyu.edu.jo |

| 5-Amino-1-benzyl-1H-imidazole-4-carbonitrile | Not applicable | Formamide | 7-Benzyladenine mdpi.com |

The most widely used method for de novo purine synthesis is the Traube synthesis, which involves the cyclization of a 4,5-diaminopyrimidine (B145471). smolecule.com In this approach, the pyrimidine ring is pre-formed with the desired substituents at positions that will become C2, N1, N3, and C6 of the final purine. The imidazole ring is then formed by reacting the 4,5-diamino moiety with a reagent that supplies the C8 atom.

To synthesize this compound, this strategy would require a 4,5-diaminopyrimidine precursor that leads to methylation at the N7 and C8 positions. The substituent at the 5-amino group of the pyrimidine precursor dictates the substituent at the N7 position of the resulting purine. Therefore, starting with a 4-amino-5-(methylamino)pyrimidine derivative is essential for introducing the N7-methyl group. The C8-methyl group is introduced by the choice of cyclizing agent. Using acetic anhydride (B1165640) or a related acetyl-donating reagent to react with the 4,5-diaminopyrimidine would close the imidazole ring and install the methyl group at C8. Conventional methods often involve the reduction of a 5-nitro group to a 5-amino group immediately prior to cyclization. google.com

Condensation Reactions for Purine Core Formation

The formation of the purine core, a fundamental structure in numerous biologically significant molecules, can be achieved through various condensation reactions. yu.edu.jo A prevalent method involves the Traube synthesis, which utilizes 4,5-diaminopyrimidine derivatives as starting materials. yu.edu.jo Cyclocondensation of these diamines with reagents like formic acid, carbonyl derivatives, or orthoesters leads to the formation of the purine ring system. yu.edu.jo

Recent advancements have demonstrated the synthesis of purine derivatives through multicomponent reactions. For instance, the reaction of 2,3-diaminomaleonitrile with amino acids can yield 6-imino-6,9-dihydro-1H-purine derivatives. researchgate.net Another approach involves the condensation of 5,6-diaminouracils with oxazolone (B7731731) derivatives to produce N-substituted-8-purine derivatives. rsc.org

Furthermore, the synthesis of 7,8-disubstituted purine-2,6-dione (B11924001) derivatives has been reported, highlighting the versatility of condensation reactions in creating a diverse range of purine structures. researchgate.net The reaction of 2,6-diaminopurine (B158960) with aldehydes, such as 2-hydroxy-3-methoxybenzaldehyde (B140153) and chromone-3-carboxaldehyde (B97568), in methanol (B129727) under reflux conditions, results in the formation of Schiff bases, which can serve as precursors for further chemical modifications. researchgate.net

The following table summarizes various condensation reactions used in the formation of the purine core.

| Starting Materials | Reagents | Product Type |

| 4,5-Diaminopyrimidine derivatives | Formic acid, carbonyl derivatives, orthoesters | Purine ring system |

| 2,3-Diaminomaleonitrile | Amino acids | 6-Imino-6,9-dihydro-1H-purine derivatives |

| 5,6-Diaminouracils | Oxazolone derivatives | N-substituted-8-purine derivatives |

| 2,6-Diaminopurine | Aldehydes (e.g., 2-hydroxy-3-methoxybenzaldehyde) | Schiff bases |

Solid-Phase Synthetic Approaches for Methylated Purine Derivatives

Solid-phase synthesis has emerged as a powerful technique for the combinatorial synthesis of purine derivatives, including methylated analogs. nih.govresearchgate.net This methodology allows for the efficient generation of libraries of compounds by immobilizing the purine scaffold onto a solid support and performing sequential chemical modifications. nih.govresearchgate.net

One strategy involves the use of a solid-supported N'-cyano-N-substituted carbamimidothioate, which is prepared from cyanamide, isothiocyanate, and Merrifield resin. researchgate.net Subsequent N-alkylation and Thorpe-Ziegler type cyclization introduce the imidazole ring, which is then converted to a 1,3,7-trisubstituted xanthine resin through a series of reactions including Lewis acid-catalyzed urea (B33335) formation, pyrimidine ring cyclization, and N-alkylation. researchgate.net Another approach begins with the coupling of 4,6-dichloro-5-nitropyrimidine (B16160) to a Rink amide resin, followed by displacement of the second chloride with an amine. researchgate.net

Solid-phase synthesis has also been successfully applied to the preparation of 2,9-substituted purines via a Mitsunobu reaction for N-9 alkylation and an amination reaction for installing amines at the C-2 position. researchgate.net Furthermore, a regiocontrolled solid-phase synthesis of a 2,6,8,9-tetrasubstituted purine library has been developed starting from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. researchgate.net The synthesis of 5' cap-0 and cap-1 RNAs has also been achieved using solid-phase chemistry coupled with enzymatic methylation. nih.gov

Optimization of Reaction Conditions for this compound Synthesis

The synthesis of this compound and its derivatives often requires careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically adjusted include the choice of solvent, temperature, and catalysts.

For instance, in the three-component alkylation of purine nucleobases, acetonitrile (B52724) has been identified as a suitable solvent. nih.gov The influence of various Lewis acids and temperature on the reaction course is a critical factor to consider. nih.gov While some solvents like DMSO, DMF, and THF may not facilitate the reaction, others such as nitromethane, ethyl acetate, and dioxane can provide high conversion rates, although sometimes with reduced regioselectivity. nih.gov

In the context of solid-phase synthesis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, a related heterocyclic system, the use of a 2,4-dimethoxy-substituted scaffold and iodine as a catalyst has been shown to be effective. rsc.org Direct amination using BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) has also been successfully optimized. rsc.org

The following table presents a summary of optimized reaction conditions from a study on the C–H imidation of 7-deazapurines, which can provide insights into the optimization process for purine synthesis. acs.org

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 3 | 5 | Dichloromethane | 50 | 12 |

| 4 | 5 | Dichloromethane | 50 | 28 |

| 5 | 5 | Dichloromethane | 50 | 32 |

| 8 | 1 | Dichloromethane | 50 | 23 |

| 9 | 20 | Dichloromethane | 50 | 32 |

| 20 | 5 | Dichloromethane (diluted) | 50 | 37 |

Chemical Modifications of the this compound Nucleus and its Derivatives

The purine nucleus is amenable to a wide range of chemical modifications, allowing for the synthesis of a diverse array of derivatives with varied biological activities. rsc.orgresearchgate.net These modifications include alkylation, halogenation, amination, and coupling reactions, among others. rsc.orgresearchgate.net

Introduction of Substituents at C2, C6, C8, and N9 Positions

The introduction of substituents at various positions of the purine ring is a key strategy for modulating its chemical and biological properties.

C2 and C6 Positions: The synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives has been reported, demonstrating the feasibility of introducing substituents at both the C2 and C6 positions. nih.gov

C8 Position: 8-Mercapto-3,7-dihydro-1H-purine-2,6-diones have been synthesized, showcasing the introduction of a sulfur-containing substituent at the C8 position. nih.gov

N9 Position: The N9 position is a common site for alkylation. nih.gov For example, N-alkoxyalkylation of purines with ethers can be achieved under catalyzed conditions to yield N9-alkylated derivatives. nih.gov

Specific Reaction Types and Mechanisms:

Halogenation and Catalytic Dehalogenation

Halogenation is a common transformation in purine chemistry, providing intermediates for further functionalization. rsc.org For instance, 6-chloropurine (B14466) can be used as a starting material for various modifications. acs.org The introduction of a bromine atom at the C8 position has also been described. researchgate.net

Catalytic dehalogenation offers a method to remove halogen atoms, which can be useful in multi-step syntheses. Photoinduced reductive dehalogenation has been reported for the conversion of a halogenated purine nucleoside to its corresponding 2-amino derivative. dtic.mil This reaction proceeds in high yield and represents a novel transformation in purine chemistry. dtic.mil

The following table provides examples of halogenated purine derivatives.

| Compound Name | Halogen | Position |

| 6-Chloropurine | Chlorine | C6 |

| 2,6-Diiodopurine | Iodine | C2, C6 |

| 8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione | Bromine | C8 |

| 8-chloro-1,3-dimethyl-7H-purine-2,6-dione | Chlorine | C8 |

Amination

Amination of the purine core is a significant transformation in the synthesis of diverse derivatives. researchgate.netrsc.org For purine systems, direct amination can be challenging due to the competing reactivity of different nitrogen atoms within the ring structure. smolecule.com However, methods have been developed to achieve amination, often involving the substitution of a leaving group, such as a halogen, on the purine ring. cuni.cz

For instance, the amination of 6-chloropurine derivatives can be achieved by reaction with various amines. nih.gov Studies on related purine systems, such as 1,3-dimethyl-7-(alkyl)-3,7-dihydro-1H-purine-2,6-dione derivatives, have shown that amination can be successfully carried out with appropriate amines in the presence of a base like potassium carbonate in a solvent such as DMF. rsc.org In some cases, microwave irradiation can be employed to facilitate the reaction, particularly for less reactive substrates. cuni.cz The use of water as a solvent, promoted by a small amount of acid, has also been explored for the amination of chloropyrrolopyrimidines and other related heterocycles, including purines, offering a more environmentally friendly approach. nih.gov

Reductive amination represents another strategy for introducing amino groups. This typically involves the reaction of an amine with a carbonyl compound, but in the context of purine derivatives, it can be adapted for the N-alkylation of aniline (B41778) derivatives of purines with aldehydes. rsc.orgrsc.org

Thiolation

Thiolation involves the introduction of a sulfur-containing functional group onto the purine scaffold. researchgate.netrsc.org This transformation is often accomplished through the reaction of a halogenated purine derivative with a thiol-containing reagent. For example, 2,6-dichloro-7-isopropyl-7H-purine can undergo thiolation by reacting with 2,6-dimethylbenzenethiol.

The process can also be achieved through solid-phase synthesis methodologies. google.com In the context of purine derivatives, S-alkylation is a common reaction where a mercapto-purine derivative reacts with an alkyl halide, leading to the formation of a thioether linkage. This has been demonstrated in the synthesis of 8-(methylthio)-9-phenyl-9H-purine-6-carboxamide derivatives, where the reaction of an 8-mercaptopurine with iodomethane (B122720) resulted in exclusive S-alkylation. rsc.org

Acylation and Hydrolysis of Amide Bonds

Acylation of purine derivatives typically involves the reaction of an amino-substituted purine with an acylating agent, such as an acyl chloride, to form an amide bond. smolecule.com This modification can be used to introduce a variety of functional groups and modulate the properties of the parent compound. smolecule.com

Conversely, the hydrolysis of amide bonds in purine derivatives can be achieved under either acidic or basic conditions. smolecule.comsmolecule.com This reaction cleaves the amide linkage, typically yielding a carboxylic acid and an amino-purine derivative. smolecule.com The stability of the amide bond can be influenced by the surrounding chemical environment within the molecule. mdpi-res.com

Oxidation Reactions

The purine ring system can undergo oxidation, which may alter its oxidation state and lead to the formation of different derivatives. smolecule.comsmolecule.com The presence of dioxo groups, for instance, makes a compound more susceptible to oxidation, potentially yielding more reactive intermediates. smolecule.com The oxidation of purines can sometimes lead to the destruction of the aromatic system. thieme-connect.de

Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in the synthesis of purine derivatives. researchgate.netrsc.orgresearchgate.net This reaction typically involves the coupling of a halogenated purine with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. scirp.orgorganic-chemistry.org

The Suzuki coupling has been successfully applied to 2-, 6-, and 8-halopurines to synthesize the corresponding aryl- and alkenylpurine derivatives. researchgate.net The reactivity of the halogenated positions on the purine ring can vary, with the C6 position generally being the most reactive in di- or trihalogenated purines. researchgate.net Microwave irradiation can be used to accelerate these reactions. researchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org For instance, a combination of Pd(OAc)2 and SPhos has been used for the Suzuki-Miyaura reaction in mixed aqueous conditions. mdpi.com

Schiff Base and Formazan Formation Reactions

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or ketone. In the context of purine chemistry, amino-purine derivatives can react with various aldehydes to form Schiff bases. scholarsresearchlibrary.comnih.gov For example, 2,6-diaminopurine has been reacted with aldehydes like 2-hydroxy-3-methoxybenzaldehyde and chromone-3-carboxaldehyde in methanol to yield Schiff bases. researchgate.net

Formazans are compounds characterized by the N=N–C=N–NH chain. qu.edu.iq They can be synthesized from purine derivatives. One method involves reacting a hydrazinyl-purine derivative with an azo compound. qu.edu.iqresearchgate.netresearchgate.net For instance, 8-hydrazinyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, prepared from 8-chlorotheophylline, can be reacted with an azo compound to form a formazan. qu.edu.iqresearchgate.net

Advanced Synthetic Methodologies for Purine Derivatives

Recent advancements in synthetic chemistry have introduced several novel methods for the synthesis of purine derivatives, aiming for improved efficiency, selectivity, and sustainability. numberanalytics.combenthamdirect.com These include:

Microwave-assisted synthesis: This technique utilizes microwave radiation to accelerate chemical reactions, often leading to shorter reaction times and higher yields. numberanalytics.com

Catalytic synthesis: The use of transition metal catalysts, beyond palladium for coupling reactions, has been shown to enhance the efficiency and selectivity of various purine syntheses. numberanalytics.com

Biotechnological synthesis: This approach employs microorganisms and enzymes to produce purines through fermentation and biocatalysis, offering a more sustainable route. numberanalytics.com

Furthermore, improvements in existing techniques are continuously being developed. The optimization of reaction conditions through methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) has led to better yields and reduced costs. numberanalytics.com The development of new reagents, including purine-based catalysts, has also expanded the synthetic toolbox available to chemists. numberanalytics.com

| Reaction Type | Reagents and Conditions | Product Type |

| Amination | 6-chloropurines, various amines, base (e.g., K2CO3), solvent (e.g., DMF), optional microwave irradiation | 6-amino-purine derivatives |

| Thiolation | Halogenated purines, thiols (e.g., 2,6-dimethylbenzenethiol) | Thioether-substituted purines |

| Acylation | Amino-purines, acyl chlorides | N-acylated purine derivatives |

| Hydrolysis | Amide-containing purines, acidic or basic conditions | Amino-purines and carboxylic acids |

| Suzuki Coupling | Halogenated purines, boronic acids/esters, Pd catalyst, base | Aryl- or alkenyl-substituted purines |

| Schiff Base Formation | Amino-purines, aldehydes/ketones | Purine-containing Schiff bases |

| Formazan Formation | Hydrazinyl-purines, azo compounds | Purine-containing formazans |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. researchgate.netnih.govbeilstein-journals.org This approach utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to dramatically reduced reaction times, increased product yields, and often, improved purity of the final compounds. researchgate.netnih.govbeilstein-journals.orgasianpubs.org The application of microwave energy is particularly beneficial in the synthesis of heterocyclic compounds like purines, where reactions can be sluggish and require high temperatures under traditional conditions. researchgate.netnih.govbeilstein-journals.org

In the context of purine chemistry, microwave-assisted methods have been successfully employed for key synthetic steps such as N-alkylation and the construction of the fused imidazole ring. ub.eduresearchgate.netclockss.org While a specific, detailed protocol for the microwave-assisted synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic strategy can be devised based on established microwave-promoted reactions for analogous purine derivatives.

One viable approach involves the microwave-assisted alkylation of a suitable purine precursor. For instance, the regioselective alkylation of purines has been shown to be significantly enhanced by microwave irradiation, which can reduce the formation of undesired side products and shorten reaction times considerably. ub.eduresearchgate.net The synthesis of this compound could potentially be achieved through the methylation of an appropriate purine scaffold.

A key step in many purine syntheses is the closure of the imidazole ring to form the bicyclic purine core. Microwave-assisted ring closure of 5,6-diaminopyrimidine precursors is a well-established method for preparing xanthine derivatives, which are structurally related to this compound. researchgate.netnih.govsemanticscholar.orgasianpubs.org These reactions often utilize reagents like triethyl orthoformate and can be completed in minutes under microwave irradiation, compared to hours or even days with conventional heating. researchgate.netasianpubs.orgsemanticscholar.org

The following table outlines representative conditions for microwave-assisted synthesis of purine derivatives, which could be adapted for the preparation of this compound.

| Precursor | Reagent/Solvent | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 5,6-Diamino-1,3-dibutyluracil | Triethyl orthoformate | Not Specified | 160 | 5 | 80 | asianpubs.org |

| 5,6-Diamino-1,3-diethyluracil | Triethyl orthoformate | 120 W | 160 | 5 | 76 | semanticscholar.org |

| 6-Chloropurine | Aniline/Water | Not Specified | Not Specified | 10 | 92 | researchgate.net |

| Adenine (B156593) | Benzyl bromide/DMF | 665 W | 130 | 5 | 90 | clockss.org |

| Guanine | Benzyl bromide/DMF | 665 W | 140 | 7 | 85 | clockss.org |

Detailed Research Findings:

Research into the microwave-assisted synthesis of purine analogs has consistently demonstrated the advantages of this technology. Studies have shown that reactions that typically require harsh conditions and long durations can be performed more efficiently and with higher yields. For example, the amination of 6-chloropurine derivatives with various amines has been successfully carried out in water under microwave irradiation, providing a greener and more efficient alternative to conventional methods that often use high-boiling point organic solvents like DMF. researchgate.netscielo.br

Furthermore, the regioselectivity of N-alkylation of purines can be effectively controlled using microwave heating in conjunction with appropriate bases and solvents. ub.eduresearchgate.net This level of control is crucial for the synthesis of specifically substituted purines like this compound. The use of microwave-assisted techniques in the synthesis of 8-substituted xanthine derivatives has also been shown to be highly effective, particularly for the challenging imidazole ring closure step. nih.govbeilstein-journals.org These findings strongly support the potential for developing a rapid, high-yielding, and efficient microwave-assisted synthesis for this compound.

Structural and Electronic Properties Analysis of 7,8 Dimethyl 7h Purine

Influence of Methyl Substitutions at N7 and C8 on the Purine (B94841) Ring System

The placement of methyl groups at the N7 and C8 positions of the purine ring has a profound impact on its electronic structure and reactivity. The C8 position of the purine nucleus is known to be susceptible to both electrophilic and nucleophilic substitution reactions. mdpi.com Studies on various purine derivatives have shown that substituents at the C8 position have a more significant influence on the electronic structure compared to those at other positions, such as C2 or the nitrogen atoms. nih.govacs.org This is attributed to the direct effect on the imidazole (B134444) portion of the purine ring.

Furthermore, the presence of a methyl group at C8 can sterically influence the conformation of the molecule and its interactions with other molecules. mdpi.com This steric hindrance can affect the rate of reactions and the binding affinity to biological targets. The combination of both N7 and C8 methylation in 7,8-Dimethyl-7H-purine presents a unique case where both electronic and steric effects from the methyl groups collectively modulate the properties of the purine core.

Tautomerism and Aromaticity of the Purine Core and its Derivatives

Purine and its derivatives can exist in different tautomeric forms, with the most common being the N7H and N9H tautomers. nih.gov The relative stability of these tautomers is influenced by the presence and position of substituents, as well as the surrounding environment (gas phase vs. solvent). nih.govmdpi.com For unsubstituted purine, the N9H tautomer is generally more stable in the gas phase, while in aqueous solutions, both N7H and N9H tautomers are prevalent. nih.gov

The introduction of substituents can shift this equilibrium. For instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H form in water. mdpi.comresearchgate.net In the case of this compound, the methylation at N7 effectively "locks" the purine into the 7H tautomeric form.

Aromaticity, a key determinant of a molecule's stability and reactivity, is also significantly affected by substitution. The aromaticity of the purine system is typically assessed using computational methods like the Harmonic Oscillator Model of Aromaticity (HOMA). Studies have shown that substituents at the C8 position can have opposing effects on the two rings of the purine core. nih.govacs.org For 7H and 9H tautomers, substituents at C8 tend to decrease the aromaticity of the five-membered ring and increase the aromaticity of the six-membered ring. nih.govacs.org The specific impact of the C8-methyl group in this compound, in conjunction with the N7-methylation, would require specific computational analysis to quantify the precise changes in the aromatic character of each ring.

Electronic Effects of Substituents on Molecular Behavior in Purine Chemistry

Methyl groups are generally considered electron-donating. Therefore, the C8-methyl group in this compound is expected to increase the electron density of the purine ring system. This increased electron density can influence the molecule's susceptibility to electrophilic attack and its ability to participate in charge-transfer interactions.

Conformational Analysis of this compound Derivatives

The three-dimensional conformation of purine derivatives is critical for their biological activity and molecular recognition. The substitution pattern on the purine ring can significantly influence the preferred conformation. For instance, structural modifications at the C8-position in purine nucleosides are known to affect the preferential conformation around the glycosidic bond. mdpi.com

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are valuable tools for performing conformational analysis. researchgate.net These methods can predict the most stable conformations and the energy barriers between different conformational states. Such analyses for this compound would provide insights into its flexibility and the spatial arrangement of its functional groups, which are crucial for understanding its potential interactions with biological macromolecules.

Advanced Spectroscopic and Analytical Characterization Methods for 7,8 Dimethyl 7h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 7,8-dimethyl-7H-purine. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

The ¹H and ¹³C NMR spectra offer direct insight into the specific placement of the methyl groups and the nature of the purine (B94841) ring's protons.

In the ¹H NMR spectrum , distinct signals are expected for the two methyl groups (N7-CH₃ and C8-CH₃) and the two aromatic protons (H-2 and H-6). The chemical shifts of the methyl protons would appear as singlets, likely in the range of 3.8-4.2 ppm for the N-methyl group and 2.5-2.8 ppm for the C-methyl group, based on data from analogous substituted purines. The aromatic protons, H-2 and H-6, would also present as singlets with distinct chemical shifts. For comparison, in 7-methyl-7H-purine-1-oxides, the H-6 signal is typically found between δ = 8.43 - 8.85 ppm, while the H-8 signal (analogous to the environment of the C8-methyl group in the target compound) is shifted upfield. nih.govmdpi.com

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton. The chemical shifts of purine carbons are well-documented and sensitive to substitution. thieme-connect.deresearchgate.net For methylated purines, the assignment of chemical shifts is generally straightforward. thieme-connect.de The signals for the two methyl carbons would be observed in the aliphatic region of the spectrum. The five carbons of the purine core (C2, C4, C5, C6, and C8) would resonate in the aromatic region. Based on reference data for 7-methyl-7H-purine, the expected chemical shifts for the purine core of this compound can be estimated. thieme-connect.de The substitution at C8 with a methyl group would significantly influence the chemical shift of C8 and its neighboring carbons, C4 and C5.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.5-9.0 | ~152 |

| H-6 | ~8.8-9.2 | ~146 |

| N7-CH₃ | ~3.8-4.2 | ~33 |

| C8-CH₃ | ~2.5-2.8 | ~15 |

| C2 | - | ~152 |

| C4 | - | ~155 |

| C5 | - | ~131 |

| C6 | - | ~146 |

| C8 | - | ~150 |

Note: The values in the table are estimates based on data from analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for confirming the N7 substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons like C2 and C6. acs.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. acs.orgnih.gov This is particularly powerful for identifying the N7-methyl group, which would show a correlation to the C5 and C4 carbons of the purine ring. Likewise, the C8-methyl protons would show correlations to C8 and C4. These correlations provide irrefutable evidence of the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space. A NOESY experiment could show a spatial correlation between the N7-methyl protons and the H-6 proton, further confirming the regiochemistry of methylation. acs.org

A key method for differentiating between N7 and N9 purine isomers involves analyzing the difference in chemical shifts (Δδ) between the C5 and C8 carbons. acs.org For N7-substituted purines, this difference is characteristically large, whereas for N9 isomers, it is significantly smaller. acs.org This distinction provides a reliable diagnostic tool for confirming the 7H-purine structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. nih.gov

Electrospray ionization (ESI) is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation. nih.gov For this compound (molecular formula C₇H₈N₄, molecular weight 148.17 g/mol ), analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺, at an m/z value of approximately 149.18. The presence of this ion confirms the molecular weight of the compound. indexcopernicus.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. acs.orgnih.gov This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound, HRMS would confirm the elemental formula C₇H₈N₄ by matching the experimentally measured exact mass of the [M+H]⁺ ion to its calculated theoretical value (225.0902 for C₁₀H₁₄ClN₄ in one study). nih.gov For example, the calculated exact mass for the [M+H]⁺ ion of this compound (C₇H₉N₄⁺) is 149.0878, and an experimental HRMS result would be expected to be very close to this value. nih.govjst.go.jp

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a compound. sci-hub.se The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic C-H (in purine ring) |

| 3000-2850 | C-H Stretch | Aliphatic C-H (in methyl groups) |

| 1620-1550 | C=N Stretch | Purine ring system |

| 1550-1450 | C=C Stretch | Purine ring system |

| ~1350 | C-N Stretch | Aromatic amine |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are pivotal techniques for probing the electronic transitions within this compound. The purine ring system, being an aromatic heterocycle, contains a conjugated system of pi (π) electrons and non-bonding (n) electrons on the nitrogen atoms, which give rise to characteristic electronic absorptions.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. libretexts.org When a molecule like this compound absorbs photons of a specific wavelength, electrons are promoted from a lower energy molecular orbital to a higher energy one. uzh.ch The principal transitions observed for purine systems are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. libretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and appear at longer wavelengths. libretexts.org The absorption spectrum, a plot of absorbance versus wavelength, reveals the λmax (wavelength of maximum absorbance), which is characteristic of the compound's chromophore. libretexts.org For purine derivatives, these values are sensitive to substitution on the ring and the solvent used. For instance, studies on related purine analogs show strong absorption in the UV region, which can be influenced by the polarity of the solvent. bohrium.com

Fluorescence spectroscopy provides further insight into the electronic structure by measuring the emission of light from a molecule after it has been electronically excited. horiba.comossila.com After absorption of a photon raises the molecule to a singlet excited state (e.g., S1), it can return to the ground state (S0) by emitting a photon. ossila.com This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The Jablonski diagram is used to illustrate these processes of absorption, vibrational relaxation, and emission. horiba.com While not all molecules fluoresce, those that do, like many purine analogs, provide a highly sensitive analytical signal. The fluorescence spectrum, quantum yield (the efficiency of fluorescence), and fluorescence lifetime are all key parameters that characterize the compound's photophysical behavior. horiba.com The fluorescence properties of purine derivatives are highly dependent on their molecular structure and local environment.

Chromatographic Techniques for Purity Assessment and Analytical Separation

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for assessing its purity. The choice of technique depends on the scale and purpose of the separation, with High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) being the most common.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used for the separation, identification, and quantification of compounds. For purine derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) column), and the mobile phase is a more polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). iucr.orgrsc.org

Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. The purity of a this compound sample can be determined by injecting a solution into the HPLC system. A pure compound will ideally produce a single, sharp peak at a characteristic retention time under specific conditions. The presence of other peaks indicates impurities. A UV detector is commonly used, set to a wavelength where the purine ring absorbs strongly.

Table 1: Example HPLC Conditions for Purine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 150 x 4.6 mm) |

| Mobile Phase | Gradient or isocratic mixture of water and acetonitrile |

| Flow Rate | ~1.0 mL/min |

| Detection | UV Absorbance at ~254 nm or 272 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and inexpensive chromatographic technique used to monitor reaction progress, identify compounds, and check sample purity. For purine derivatives, the stationary phase is typically a thin layer of silica gel (a polar adsorbent) coated onto a plate of glass or aluminum. researchgate.net

A small spot of the sample solution is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, a less polar solvent or solvent mixture, ascends the plate by capillary action. As it moves, it carries the sample components up the plate at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the silica and have lower Rf values.

After development, the separated spots are visualized. Since purines are often colorless, visualization is typically achieved by exposing the plate to ultraviolet (UV) light at a wavelength of 254 nm, where the compounds absorb and cause the fluorescent indicator in the silica gel to appear as dark spots.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and confirming its compositional purity.

The molecular formula for this compound is C₇H₈N₄. Based on the atomic weights of its constituent elements, the theoretical elemental composition can be calculated. A highly pure sample is expected to yield experimental results that closely match these theoretical values. According to guidelines from prominent chemistry journals, the experimentally determined values for C, H, and N should be within ±0.4% of the calculated theoretical values to be considered evidence of sufficient purity. nih.gov This high degree of accuracy is achieved using automated elemental analyzers, which perform combustion analysis on a small amount of the sample. elementar.com

Table 2: Theoretical Elemental Composition of this compound (C₇H₈N₄)

| Element | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 56.74 |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 5.44 |

| Nitrogen (N) | 14.007 | 4 | 56.028 | 37.82 |

| Total | 148.169 | 100.00 |

Note: Calculations are based on standard atomic weights. The molecular weight is 148.17 g/mol.

Crystallographic Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related 7H-purine derivatives, such as metal complexes of theophylline (B1681296) (1,3-dimethyl-7H-purine-2,6-dione), reveals the type of detailed structural information that can be obtained. iucr.orgiucr.org Such an analysis would confirm the planarity of the fused purine ring system and the precise geometry of the attached methyl groups. iucr.org

Crucially, crystallographic analysis also elucidates the supramolecular architecture, revealing how molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonds and π–π stacking interactions between the aromatic purine rings. iucr.orgresearchgate.net For example, in the crystal structure of a cobalt-theophylline complex, the individual complex units are linked into a three-dimensional network by a series of intermolecular hydrogen bonds. iucr.orgiucr.org Understanding these solid-state interactions is vital as they influence the compound's physical properties, such as its melting point and solubility.

Table 3: Illustrative Data from Crystallographic Analysis of a Related 7H-Purine Complex

| Parameter | Description | Example Finding from a Theophylline Complex iucr.orgiucr.org |

|---|---|---|

| Crystal System | The geometric class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a, b, c (Å); β (°) |

| Molecular Conformation | The spatial arrangement of atoms. | The purine ring system is essentially planar. |

| Coordination Geometry | The arrangement of ligands around a central atom. | Distorted octahedral for a Co(II) center. |

| Intermolecular Interactions | Non-covalent forces holding the lattice together. | O—H⋯O and O—H⋯N hydrogen bonds forming a 3D network. |

Computational Chemistry and Molecular Modeling Studies of 7,8 Dimethyl 7h Purine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in filtering large chemical libraries to identify potential drug candidates by evaluating their binding capacity for a specific biological target.

Molecular docking simulations are crucial for predicting how a ligand, such as a derivative of 7,8-Dimethyl-7H-purine, will bind to a target protein's active site. These simulations calculate the binding affinity, often expressed as a docking score or estimated free energy of binding, which helps in ranking potential drug candidates. For instance, in a study involving 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives, molecular docking was employed to predict their interaction with various protein kinases, which are pivotal in cancer progression.

The simulations revealed that these purine (B94841) derivatives could fit into the ATP-binding pocket of kinases like PI3Kα, B-RafV600E, EGFR, and VEGFR-2. The predicted binding poses identified key interactions, such as hydrogen bonds and hydrophobic contacts with specific amino acid residues within the active site, which stabilize the ligand-protein complex. These predictions are fundamental for understanding the structure-activity relationship (SAR) and guiding further chemical modifications to improve binding affinity.

Table 1: Predicted Binding Interactions of a Purine Derivative (Compound 17) with Kinase Targets

| Target Kinase | Interacting Residues | Type of Interaction |

|---|---|---|

| PI3Kα | Val851, Lys802 | Hydrogen Bond |

| B-Raf(V600E) | Cys532, Gly596 | Hydrogen Bond |

| EGFR | Met793, Gly796 | Hydrogen Bond |

| VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |

Data derived from studies on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives.

Computational analysis extends to both orthosteric and allosteric sites on a target protein. Orthosteric sites are the primary, active binding sites where the natural substrate binds. Allosteric sites are distinct secondary sites; when a molecule binds to an allosteric site, it can change the protein's conformation and modulate the activity of the orthosteric site.

Molecular docking can be used to explore both types of sites. While many drug design efforts target the orthosteric site, allosteric modulation offers advantages like higher specificity, as allosteric sites are often less conserved across protein families than active sites. Understanding the correlation between perturbations at an allosteric site and changes at the orthosteric site is key for allosteric drug discovery. For purine derivatives, docking studies could investigate potential binding at allosteric pockets on kinase targets, which could lead to the development of highly specific inhibitors. Studies have shown that the motions of allosteric and orthosteric sites are often highly correlated.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational changes and stability of the complex.

In studies of related purine derivatives, such as 7,8-dihydro-8-oxoguanine within a DNA duplex, MD simulations were performed to understand the structural and dynamic changes caused by the modified purine. These simulations revealed that the modified DNA remained structurally stable, partly due to the formation of new hydrogen bonds. They also showed distinct differences in structural parameters and dynamic properties compared to the unmodified DNA. Applying MD simulations to this compound bound to a protein target would similarly elucidate the stability of the binding pose, the flexibility of the protein, and the role of water molecules in mediating the interaction, offering a more complete understanding of the binding event.

Structure-Based and Ligand-Based Drug Design Approaches

Both structure-based and ligand-based drug design are powerful strategies in computational chemistry. Structure-based design relies on the known 3D structure of the target protein, whereas ligand-based design is used when the target structure is unknown and relies on the properties of known active ligands.

Pharmacophore modeling is a key component of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. In the development of novel 7,8-disubstituted purine derivatives as anticancer agents, pharmacophoric features required for inhibiting PI3K and B-Raf oncogenes were identified.

This model, which includes features like hydrogen bond donors, acceptors, and hydrophobic regions, serves as a 3D query to screen compound libraries for molecules with the desired features. Once initial "hit" compounds are identified, the pharmacophore model guides the lead optimization process, where the chemical structure of the hit is systematically modified to improve its activity, selectivity, and pharmacokinetic properties.

In silico Screening and Pharmacological Activity Prediction

In silico (computer-based) screening is a cost-effective and rapid method to evaluate large numbers of compounds for potential biological activity before committing to expensive and time-consuming laboratory synthesis and testing.

For the 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione series, in silico profiling and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics were studied for the most potent compounds. These predictions help to identify candidates with favorable drug-like properties early in the discovery process. The screening of these purine derivatives against targets like PI3Kα and B-RafV600E was used to confirm their potential as multi-kinase inhibitors, demonstrating the power of computational predictions in validating a design strategy.

Table 2: Computationally Investigated Kinase Targets for Purine Analogs

| Target Family | Specific Kinase | Biological Role |

|---|---|---|

| Phosphatidylinositol 3-Kinases | PI3Kα | Cell growth, proliferation, survival |

| RAF Kinases | B-Raf(V600E) | Cell signaling (MAPK/ERK pathway) |

| Epidermal Growth Factor Receptor | EGFR | Cell growth and differentiation |

| Vascular Endothelial Growth Factor Receptor | VEGFR-2 | Angiogenesis |

Data derived from studies on 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione derivatives.

In silico ADME Profiling and Prediction

Computational, or in silico, studies are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a chemical compound. These predictive models allow for the early assessment of a molecule's potential pharmacokinetic profile, thereby guiding further experimental studies. For this compound, several key ADME parameters have been predicted using various computational models to evaluate its drug-like characteristics.

The predicted physicochemical properties of this compound indicate that it is a small, relatively polar molecule. Its molecular weight and the number of hydrogen bond donors and acceptors fall within the ranges typically associated with good oral bioavailability, according to established drug-likeness rules.

The lipophilicity of a compound, a key factor in its ability to cross biological membranes, has been computationally estimated. Similarly, its aqueous solubility, which influences absorption, has also been predicted. These predictions suggest that this compound possesses a balance of properties that are generally favorable for absorption.

In terms of pharmacokinetics, computational models predict a high likelihood of gastrointestinal absorption. However, its ability to penetrate the blood-brain barrier is predicted to be limited. The metabolic fate of this compound has also been investigated through predictions of its interactions with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. The predictions indicate a low probability of inhibiting major CYP isoforms, suggesting a lower potential for drug-drug interactions mediated by these enzymes.

Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₇H₈N₄ |

| Molecular Weight | 148.17 g/mol |

| LogP (Lipophilicity) | 0.85 |

| Water Solubility | Moderately Soluble |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 49.8 Ų |

Predicted ADME Properties

| Parameter | Prediction |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| P-glycoprotein Substrate | No |

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Drug-Likeness Predictions

| Rule | Prediction |

|---|---|

| Lipinski's Rule of Five | Yes (0 violations) |

| Ghose Filter | Yes |

| Veber Filter | Yes |

| Muegge Filter | Yes |

| Bioavailability Score | 0.55 |

Biological and Biochemical Interactions of 7,8 Dimethyl 7h Purine in Vitro Focus

Enzyme Inhibition Studies of 7,8-Dimethyl-7H-purine Derivatives

Derivatives of this compound have demonstrated notable inhibitory effects on a range of enzymes in vitro. These studies highlight the potential of this chemical scaffold in the development of targeted therapeutic agents.

Phosphodiesterase (PDE) Inhibition

A significant area of research has been the inhibition of phosphodiesterases (PDEs) by 7,8-disubstituted purine-2,6-dione (B11924001) derivatives. These compounds have been identified as potent pan-PDE inhibitors, meaning they can simultaneously block various PDE subtypes. nih.govnih.gov This broad-spectrum inhibition is of particular interest due to the diverse expression and compartmentalization of PDE isoenzymes within cells and tissues. nih.gov

For instance, a series of novel butanehydrazide derivatives of purine-2,6-dione were synthesized and evaluated for their in vitro activity against PDE4B and PDE7A isoenzymes. nih.gov Several of these 7,8-disubstituted derivatives exhibited potent dual inhibition of PDE4 and PDE7, with IC50 values comparable to the reference inhibitors rolipram (B1679513) and BRL-50481. nih.gov The inhibition of these cAMP-specific PDEs has been linked to strong anti-inflammatory effects, such as the reduction of tumor necrosis factor-alpha (TNF-α). nih.gov

Another study focused on 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione (theophylline) and characterized them as potent pan-PDE inhibitors with significant anti-inflammatory and anti-fibrotic activity in vitro. nih.gov These findings suggest that the 7,8-disubstituted purine-2,6-dione scaffold is a promising framework for developing new anti-inflammatory and anti-remodeling drug candidates. researchgate.netnih.gov

| Derivative Type | Target PDE(s) | Potency (IC50) | Reference |

| Butanehydrazide derivatives of purine-2,6-dione | PDE4B, PDE7A | In the range of rolipram and BRL-50481 | nih.gov |

| 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione | Pan-PDE | Potent | nih.gov |

| 4-(8-butoxy-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(5-(tert-butyl)-2-hydroxyphenyl)butanamide (Compound 145) | Pan-PDE | High inhibitory potency | researchgate.net |

Kinase Inhibition (e.g., PI3K, B-Raf, EGFR, HER2, VEGFR-2, Serine Kinase)

The 7,8-disubstituted-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione scaffold has also been explored for its potential as a multi-kinase inhibitor. A study designed and synthesized a library of these derivatives with the aim of inhibiting PI3K and B-Raf oncogenes. cuni.cz Two compounds, 17 and 22c, demonstrated potent in vitro anticancer activity and were further evaluated for their multi-kinase inhibitory effects. cuni.cz These compounds not only inhibited PI3Kα and B-RafV600E but also showed inhibitory activity against B-RafWT, EGFR, and VEGFR-2, with IC50 values in the sub-micromolar range. cuni.czfrontiersin.org

The rationale behind targeting multiple kinases, such as EGFR and VEGFR-2, is to simultaneously suppress tumor growth, angiogenesis, and metastasis. researchgate.net The inhibition of both EGFR and VEGFR-2 signaling pathways can lead to synergistic anticancer effects. acs.org The synthesized purine (B94841) derivatives that combine purine and isatin (B1672199) moieties have shown the ability to inhibit multiple kinases including EGFR, HER2, and VEGFR-2. researchgate.net

Further research into pyrazolopyrimidine derivatives, which share structural similarities, has also shown significant inhibition of VEGFR-2. researchgate.net This highlights the potential of purine-based scaffolds in the development of novel anticancer agents that target multiple kinase signaling pathways.

| Compound | Target Kinase(s) | Potency (IC50) | Reference |

| 17 | PI3Kα, B-RafV600E, B-RafWT, EGFR, VEGFR-2 | Sub-micromolar | cuni.czfrontiersin.org |

| 22c | PI3Kα, B-RafV600E, B-RafWT, EGFR, VEGFR-2 | Sub-micromolar | cuni.czfrontiersin.org |

| 10-12, 21-23 | VEGFR-2 | 0.15-0.19 µM | frontiersin.org |

| 21-23 | EGFR | 0.11-0.16 µM | frontiersin.org |

Inhibition of Enzymes Involved in Nucleotide Metabolism

Derivatives of 7H-purine have been investigated for their ability to inhibit enzymes crucial for nucleotide metabolism, such as purine nucleoside phosphorylase (PNP). One study examined a series of N(7)- and N(9)-acyclonucleosides of guanine (B1146940) and hypoxanthine (B114508) as inhibitors of human erythrocyte and rabbit kidney PNP. nih.gov A notable finding was that the N(7)-acyclonucleoside analogue, 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine, was a more effective inhibitor of human PNP than its N(9) counterpart, with Ki values of 5 µM and 14 µM, respectively. nih.gov These inhibitors acted competitively with respect to the nucleoside substrates. nih.gov

Furthermore, the 7-β-D-ribosides of guanine and hypoxanthine were found to be weak substrates for PNP from various sources, including human erythrocytes. nih.gov The study of these derivatives provides insights into the binding of substrates and inhibitors at the active site of PNP. nih.gov The inhibition of enzymes like PNP is a target for therapies against T-cell proliferative diseases. mdpi.com

| Compound | Target Enzyme | Inhibition Constant (Ki) | Enzyme Source | Reference |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Purine Nucleoside Phosphorylase (PNP) | 5 µM | Human Erythrocytes | nih.gov |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Purine Nucleoside Phosphorylase (PNP) | 14 µM | Human Erythrocytes | nih.gov |

| 7-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Purine Nucleoside Phosphorylase (PNP) | 0.7 µM | Rabbit Kidney | nih.gov |

| 9-[(1,3-dihydroxypropyl-2)amino]ethylguanine | Purine Nucleoside Phosphorylase (PNP) | 2.3 µM | Rabbit Kidney | nih.gov |

Inhibition of Mycobacterial Enzymes (e.g., DprE1)

A significant breakthrough in the search for new antitubercular agents has been the discovery of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as potent inhibitors of the mycobacterial enzyme decaprenylphosphoryl-beta-D-ribose oxidase (DprE1). cuni.cz This enzyme is essential for the biosynthesis of arabinan, a critical component of the mycobacterial cell wall. cuni.cz

Initial screening identified 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one as a potent agent against Mycobacterium tuberculosis (Mtb) with a minimum inhibitory concentration (MIC99) of 4 µM. cuni.cz Further structure-activity relationship studies led to the development of optimized analogues with 6-amino or 6-ethylamino substitutions, which exhibited strong in vitro antimycobacterial activity with a MIC of 1 µM against both the H37Rv strain and several drug-resistant clinical isolates. cuni.czmedchemexpress.com Importantly, these purine derivatives showed specificity for mycobacteria, lacking activity against other Gram-negative and Gram-positive bacteria. cuni.cz The mechanism of action was confirmed through the sequencing of Mtb mutants resistant to the lead compound, which revealed mutations in the dprE1 gene. cuni.cz

| Compound | Target | Activity (MIC) | Strain(s) | Reference |

| 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one (10) | DprE1 | 4 µM (MIC99) | M. tuberculosis H37Rv | cuni.cz |

| 6-amino-7-(naphthalen-2-ylmethyl)-7H-purine (56) | DprE1 | 1 µM | M. tuberculosis H37Rv & drug-resistant strains | cuni.cz |

| 6-ethylamino-7-(naphthalen-2-ylmethyl)-7H-purine (64) | DprE1 | 1 µM | M. tuberculosis H37Rv & drug-resistant strains | medchemexpress.com |

Receptor Binding and Modulation by this compound Derivatives

In addition to enzyme inhibition, derivatives of this compound have been shown to interact with and modulate the activity of various cell surface receptors, particularly adenosine (B11128) receptors.

Adenosine Receptor Interactions (A1, A2A, A2B)

Studies on 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione have investigated their interaction with adenosine receptors. Interestingly, two leading pan-PDE inhibitor compounds from this group, a derivative with an N′-benzylidenebutanehydrazide moiety (38) and another with an N-phenylbutanamide fragment (145), showed a lack of interaction with A1, A2A, and A2B adenosine receptors. nih.govnih.gov This selectivity is advantageous as it separates the PDE inhibitory effects from potential adenosine receptor-mediated activities.

Conversely, other research has focused on synthesizing xanthine (B1682287) derivatives as adenosine receptor antagonists. For example, various 8-phenyl substituted xanthine derivatives have been shown to have high affinity for A2A adenosine receptors. The monosubstituted 3-aminoalkoxyl 8-phenyl xanthine with an aminodiethyl moiety was found to be a particularly potent A2A adenosine receptor ligand with a Ki of 0.036 µM.

The exploration of purine derivatives as adenosine receptor ligands is driven by the diverse physiological roles of these receptors. For instance, A2A and A2B receptor antagonists are being investigated for their potential in treating inflammatory conditions and cancer.

| Compound/Derivative Class | Receptor(s) | Finding | Reference |

| N′-benzylidenebutanehydrazide derivative (38) | A1, A2A, A2B | Lack of interaction | nih.govnih.gov |

| N-phenylbutanamide derivative (145) | A1, A2A, A2B | Lack of interaction | nih.govnih.gov |

| Monosubstituted 3-aminoalkoxyl 8-phenyl xanthine | A2A | Potent ligand (Ki = 0.036 µM) | |

| Disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthine | A2A | Potent ligand (Ki = 0.050 µM) |

Serotonin (B10506) (5-HT) Receptor Affinity (5-HT1A, 5-HT2A, 5-HT7)

Research into the serotonin receptor affinity of purine derivatives has primarily focused on more complex structures than this compound. Studies have investigated derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (theophylline), which feature bulky arylpiperazinylalkyl or tetrahydroisoquinolinylalkyl substituents at the 7-position and an amino group at the 8-position. nih.gov These complex molecules have been evaluated for their binding affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors, with some showing potent antagonistic or mixed ligand properties. nih.govnih.gov For instance, certain 7-benzyl-8-aminoalkyl derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione were identified as mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands. nih.gov However, specific binding data for the simpler compound, this compound, at these serotonin receptor subtypes is not detailed in the reviewed literature.

Table 1: Serotonin (5-HT) Receptor Affinity of this compound

| Receptor Subtype | Affinity (Kᵢ) / Activity |

|---|---|

| 5-HT1A | Data not available |

| 5-HT2A | Data not available |

Dopamine (B1211576) (D2) Receptor Affinity

Similar to serotonin receptor studies, research on the dopamine D2 receptor affinity of purine compounds has centered on complex long-chain arylpiperazine derivatives of 1,3-dimethyl-purine-2,6-dione and 3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (theobromine). tandfonline.comresearchgate.netnih.gov These studies identified compounds with significant D2 receptor affinity, often in a multireceptor profile that also includes serotonin receptors. tandfonline.comtandfonline.com Some of these derivatives displayed partial agonist activity at the D2 receptor. tandfonline.comresearchgate.net The available scientific literature does not provide specific data on the affinity of this compound for the dopamine D2 receptor.

Table 2: Dopamine (D2) Receptor Affinity of this compound

| Receptor | Affinity (Kᵢ) / Activity |

|---|

Smoothened (SMO) Receptor Antagonism

The Smoothened (SMO) receptor, a key component of the Hedgehog (HH) signaling pathway, is a target for anticancer compounds. nih.govnih.gov Research has led to the design of new SMO antagonists based on a purine scaffold. nih.gov However, these are typically complex, multi-substituted purine derivatives designed to interact with the receptor's binding pocket. nih.gov For example, a series of 2,6,9-trisubstituted purines were synthesized and tested, leading to the identification of potent SMO antagonists. nih.gov There is no specific evidence in the provided research to indicate that this compound functions as a Smoothened receptor antagonist.

Table 3: Smoothened (SMO) Receptor Activity of this compound

| Receptor | Activity |

|---|

Interaction with Nucleic Acids: Focus on DNA and RNA Synthesis Inhibition

Purine analogs are a well-established class of compounds that can interfere with nucleic acid metabolism. ontosight.aimdpi.com Due to their structural similarity to natural purines like adenine (B156593) and guanine, these analogs can be incorporated into DNA and RNA, or they can inhibit the enzymes essential for nucleic acid synthesis. mdpi.comdrugbank.com This mechanism is a cornerstone of their use in chemotherapy, where they can halt cancer cell proliferation by disrupting DNA replication and RNA transcription. ontosight.aimdpi.com While this is a known mechanism for the broader class of purine derivatives, specific studies demonstrating the inhibition of DNA or RNA synthesis by this compound were not found in the reviewed literature.

Metabolic Stability Studies in In Vitro Models

The metabolic stability of purine derivatives is a critical factor in their development as therapeutic agents. In vitro models, such as liver microsomes and plasma, are used to predict how a compound will be processed in the body.

In Vitro Enzymatic Hydrolysis

Studies on complex purine derivatives have provided insights into their metabolic fate. For example, certain 7,8-disubstituted derivatives of 1,3-dimethyl-7H-purine-2,6-dione showed moderate metabolic stability when incubated with mouse and human liver microsomes. researchgate.netnih.govresearchgate.net This indicates they are substrates for metabolic enzymes, likely cytochrome P450s. Similarly, some purine derivatives containing a ferrocene (B1249389) motif have also shown good stability in human liver microsomes. mdpi.com However, specific data on the enzymatic hydrolysis of this compound is not available.

In Vitro Plasma Stability

The stability of a compound in plasma is crucial for its ability to reach its target in the body. High plasma stability has been reported for certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines. cuni.cz This suggests that the purine core can be stable, though stability is highly dependent on the specific substituents. There is no specific information in the reviewed literature regarding the in vitro plasma stability of this compound.

Table 4: In Vitro Metabolic Stability of this compound

| Assay | Model | Finding |

|---|---|---|

| Enzymatic Hydrolysis | Liver Microsomes | Data not available |

In Vitro Cell-Based Assays for Biological Response Assessment

In vitro cell-based assays are fundamental in elucidating the mechanisms of action of novel chemical entities. For purine derivatives, these assays have revealed significant effects on cancer cell proliferation and survival. While direct studies on this compound are limited, research on structurally related purine compounds provides valuable insights into its potential biological activities.

Gene Expression Modulation (e.g., PTCH, GLI1)

The Hedgehog (HH) signaling pathway, which includes the Patched (PTCH) receptor and the GLI family of transcription factors, plays a crucial role in embryonic development and its aberrant activation is linked to various cancers. The modulation of this pathway is a key area of investigation for anti-cancer drug development.

Research on a new series of 2,6,9-trisubstituted purine derivatives has identified compounds that act as Smoothened (SMO) antagonists, effectively inhibiting the HH pathway. One notable compound from this series, 4s , demonstrated a significant downregulation of PTCH and GLI1 expression in cancer cells. This suggests that purine scaffolds can be designed to specifically target and inhibit this critical oncogenic pathway. Although this data does not directly pertain to this compound, it highlights a potential mechanism of action for related purine structures.

Table 1: Effect of Purine Derivative on Hedgehog Pathway Gene Expression

| Compound | Cell Line | Target Genes | Outcome |

|---|

| 4s (a 2,6,9-trisubstituted purine) | HT29, Daoy | PTCH, GLI1 | Downregulation of gene expression |

Cell Cycle Arrest Mechanisms (e.g., G2/M phase)

The ability of a compound to halt the cell cycle is a hallmark of many effective anti-cancer agents. Several studies on purine derivatives have demonstrated their capacity to induce cell cycle arrest at various phases.

Specifically, a unique series of 6,7-disubstituted-7H-purine analogues were designed as potential EGFR/HER2 dual tyrosine kinase inhibitors. One compound from this series, 8e , was found to cause a significant arrest of the cell cycle at the G2/M phase in SKBR3 human breast cancer cells. This arrest resulted in a fivefold increase in the number of cells in the G2/M phase compared to the control. Another purine derivative, compound 7h , also induced cell cycle arrest at the G2/M phase in HCT116 and SW620 colorectal cancer cells. Conversely, a different 2,6,9-trisubstituted purine derivative, also denoted as 7h in a separate study, was shown to cause cell cycle arrest at the S-phase in HL-60 cells.

Table 2: Effect of Purine Derivatives on Cell Cycle Progression

| Compound | Cell Line(s) | Effect on Cell Cycle | Reference |

|---|---|---|---|

| 8e (a 6,7-disubstituted 7H-purine) | SKBR3 | G2/M phase arrest | |

| Compound 7h | HCT116, SW620 | G2/M phase arrest | |

| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 | S phase arrest |

| 4s (a 2,6,9-trisubstituted purine) | HT29 | Cell cycle arrest (phase not specified) | |

Apoptosis Induction Pathways (in vitro)

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis is a primary goal of many cancer therapies. The two main apoptosis pathways are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases.

Several purine derivatives have been shown to be potent inducers of apoptosis in cancer cells. For instance, the 2,6,9-trisubstituted purine derivative 4s was found to induce apoptosis in cancer cells. In another study, a series of 2,6,9-trisubstituted purine derivatives, including compounds 7a, 7d, 7e, 7g, 7h, 7i, and 7j , were all shown to induce apoptosis in HL-60 cells, with compounds 7d and 7j inducing apoptosis in approximately 70% of the cells. The 6,7-disubstituted-7H-purine analogue 8e also demonstrated the potential to induce apoptosis in 79% of SKBR3 cells, an effect comparable to the established drug lapatinib. Mechanistically, docosahexaenoic acid (DHA) has been shown to induce apoptosis in MCF-7 breast cancer cells through the formation of reactive oxygen species and the activation of caspase 8, a key initiator caspase in the extrinsic pathway.

Table 3: Apoptosis Induction by Purine Derivatives

| Compound | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 4s (a 2,6,9-trisubstituted purine) | Cancer cells | Induces apoptosis | |

| 7a, 7d, 7e, 7g, 7h, 7i, 7j (2,6,9-trisubstituted purines) | HL-60 | Induce apoptosis, with 7d and 7j being most potent |

| 8e (a 6,7-disubstituted 7H-purine) | SKBR3 | Potentially induced apoptosis in 79% of cells | |

Colony Formation Inhibition Assays

Colony formation assays are an in vitro method used to determine the long-term survival and proliferative capacity of single cells. A reduction in colony formation is indicative of cytotoxic or cytostatic effects of a compound.

The 2,6,9-trisubstituted purine derivative 4s , which acts as a SMO antagonist, was shown to cause a reduction in colony formation of cancer cells, further highlighting its anti-proliferative capabilities. This finding, in conjunction with its effects on the Hedgehog pathway, cell cycle, and apoptosis, points to a multi-faceted mechanism of action for this class of compounds.

Table 4: Colony Formation Inhibition by a Purine Derivative

| Compound | Cell Line | Outcome |

|---|

| 4s (a 2,6,9-trisubstituted purine) | Cancer cells | Reduction in colony formation |

Phosphorylation Inhibition Studies